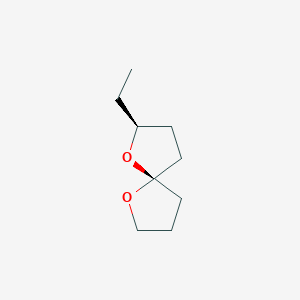
Chalcogran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcogran is a member of oxolanes.
Scientific Research Applications
Pheromone Synergists in Bark Beetles
Research has shown that Chalcogran acts as a pheromone synergist in bark beetles. For instance, in the bark beetle Pityogenes chalcographus, Chalcogran combined with methyl (E,Z)-2,4-decadienoate (E,Z-MD) has been found to be synergistically attractive to both sexes. These findings are significant in understanding the communication and aggregation behavior in bark beetles, which can have implications in pest control strategies (Byers et al., 1990).
Separation of Structural Isomers in Chromatography
Chalcogran has been used in studies to demonstrate the efficiency of glass and fused-silica open tubular columns in separating structural and optical isomers by selective complexation gas chromatography. This research has applications in analytical chemistry, particularly in the separation and identification of complex mixtures (Schurig & Weber, 1984).
Studies on Stereoisomers of Chalcogran
Investigations into the stereochemistry of Chalcogran have been conducted to understand its role in the aggregation pheromone of Pityogenes chalcographus. Such studies are crucial for the development of pheromone-based pest management strategies and deepen our understanding of insect communication (Byers et al., 1989).
Chalcogenide Glass Chemical Sensors
Research into Chalcogenide glass, which is closely related to Chalcogran, has been done to develop chemical sensors for determining heavy metal ions. This has applications in environmental monitoring and industrial control (Vlasov, Bychkov, & Legin, 1994).
Pharmacological Properties of Chalcones
While Chalcones are different from Chalcogran, they share a similar structural motif. Studies on Chalcones have revealed their potential as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents. This has implications in the development of new drugs and treatments for various diseases (Salehi et al., 2021).
Optical Properties in Fiber Optics
Chalcogenide glasses, related to Chalcogran, are efficient materials for fiber optics in the mid-infrared range. This has significant implications in telecommunications and optical technologies (Churbanov, 1995).
properties
Product Name |
Chalcogran |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2S,5R)-2-ethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-2-8-4-6-9(11-8)5-3-7-10-9/h8H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
DCWKALWZHORJAO-DTWKUNHWSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@]2(O1)CCCO2 |
SMILES |
CCC1CCC2(O1)CCCO2 |
Canonical SMILES |
CCC1CCC2(O1)CCCO2 |
synonyms |
chalcogran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



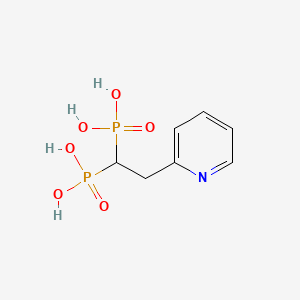
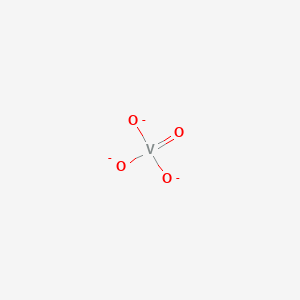
carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)
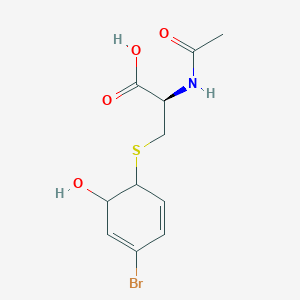

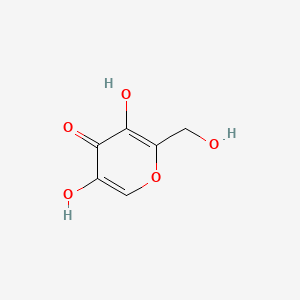
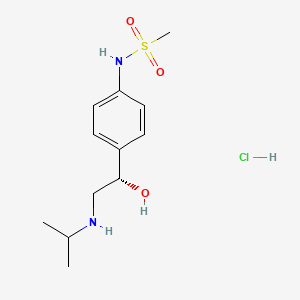




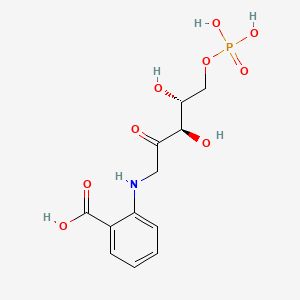
![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)
